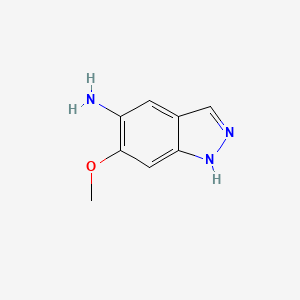

6-Methoxy-1H-indazol-5-amine

Descripción general

Descripción

6-Methoxy-1H-indazol-5-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a methoxy group at the 6th position and an amino group at the 5th position of the indazole ring makes this compound unique and potentially useful in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1H-indazol-5-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and scalability. The use of solvent-free conditions and environmentally friendly reagents is also considered to minimize the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-1H-indazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the indazole ring .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

6-Methoxy-1H-indazol-5-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. This characteristic is essential in organic chemistry, where the development of novel compounds often relies on existing molecular frameworks to create derivatives with enhanced properties.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Cyclization of 2-Azidobenzaldehydes : This method involves the reaction of azides with amines under reductive conditions.

- Transition Metal-Catalyzed Reactions : Utilizing catalysts like copper acetate facilitates the formation of N-N bonds in the presence of oxygen, optimizing yield and purity.

Biological Applications

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In studies involving various cancer cell lines, it demonstrated significant antiproliferative effects, particularly against K562 cells (chronic myeloid leukemia) with an IC50 value of 5.15 µM . The compound's mechanism includes:

- Induction of Apoptosis : It affects apoptosis pathways by inhibiting Bcl2 family proteins and modulating the p53/MDM2 interaction, leading to increased apoptosis rates in cancer cells .

- Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest at the G0/G1 phase, reducing the proportion of cells in the S phase, which is critical for cancer proliferation .

Neuropharmacological Applications

Monoamine Oxidase Inhibition

this compound acts as a competitive inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition may enhance neurotransmitter levels, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Impact on Metabolic Pathways

The compound also interacts with various metabolic pathways, influencing neurotransmitter flux and potentially offering therapeutic benefits in neuropharmacology.

Industrial Applications

Material Development

In industrial chemistry, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating innovative compounds that can be applied in pharmaceuticals and other chemical industries.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex heterocyclic compounds; various synthetic routes available. |

| Biological Activity | Anticancer properties; induces apoptosis; cell cycle arrest; significant effects on K562 cells. |

| Neuropharmacology | MAO-B inhibition; potential treatment for mood disorders and neurodegenerative diseases. |

| Industrial Use | Development of new materials; applicable in pharmaceuticals and chemical processes. |

Case Studies

- Antitumor Activity Study : A study evaluated the antitumor effects of this compound on K562 cells, demonstrating its ability to induce apoptosis and alter cell cycle dynamics significantly. The findings suggest that this compound could serve as a scaffold for developing low-toxicity anticancer agents .

- Neuropharmacological Research : Investigations into its role as a MAO-B inhibitor revealed that at lower doses, it effectively increases neurotransmitter levels, indicating its potential use in treating neurological conditions.

- Synthetic Methodologies : Research into synthetic routes highlighted the efficiency of transition metal-catalyzed reactions for producing high yields of this compound, emphasizing its scalability for industrial applications.

Mecanismo De Acción

The mechanism of action of 6-Methoxy-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes .

Comparación Con Compuestos Similares

6-Methoxy-1H-indazol-5-amine can be compared with other indazole derivatives, such as:

1H-Indazole: Lacks the methoxy and amino groups, making it less versatile in certain applications.

2H-Indazole: Has a different tautomeric form, affecting its stability and reactivity.

5-Nitro-1H-indazole: Contains a nitro group instead of an amino group, leading to different chemical and biological properties

Actividad Biológica

Introduction

6-Methoxy-1H-indazol-5-amine is a derivative of the indazole compound class, which has garnered attention for its diverse biological activities, particularly in cancer therapy and neuropharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Target Enzymes and Pathways

This compound primarily interacts with several key enzymes and pathways:

- Monoamine Oxidase (MAO) Inhibition : The compound acts as a competitive inhibitor of MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can potentially lead to increased levels of these neurotransmitters, suggesting applications in treating mood disorders and neurodegenerative diseases.

- Cancer Cell Proliferation : In cancer research, this compound has demonstrated significant antiproliferative effects against various human cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma) cells. Notably, it exhibited an IC50 value of 5.15 µM against K562 cells, indicating potent activity .

Biochemical Pathways Affected

The compound influences multiple biochemical pathways:

- Cell Cycle Regulation : Research indicates that this compound affects the cell cycle distribution in cancer cells, particularly increasing the G0/G1 phase population while decreasing S phase cells. This suggests a mechanism for its antitumor effects through cell cycle arrest .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating proteins involved in the apoptotic pathway, including Bcl-2 and Bax. It reduces Bcl-2 levels while increasing Bax expression, promoting programmed cell death .

Absorption and Distribution

This compound is generally well absorbed when administered. Its ability to cross the blood-brain barrier enhances its potential for central nervous system activity, making it a candidate for neuropharmacological applications.

Stability and Degradation

In laboratory settings, the compound exhibits stability under ambient conditions but may degrade upon prolonged exposure to light and heat. This factor is critical for its storage and application in clinical settings.

Antitumor Activity

A study evaluated the antitumor activity of this compound against several cancer cell lines. The results indicated that:

| Cell Line | IC50 (µM) | Effect on Apoptosis | Effect on Cell Cycle |

|---|---|---|---|

| K562 | 5.15 | Induces apoptosis | Increased G0/G1 phase |

| A549 | Not specified | Not specified | Not specified |

| PC-3 | Not specified | Not specified | Not specified |

| Hep-G2 | Not specified | Not specified | Not specified |

The compound's selective toxicity towards cancer cells compared to normal cells (HEK-293 with an IC50 of 33.2 µM) highlights its potential as a therapeutic agent with reduced side effects .

Neuropharmacological Applications

In neuropharmacology, derivatives of this compound have been investigated for their MAO inhibitory properties. These studies suggest that such inhibition can have therapeutic implications in treating mood disorders by enhancing neurotransmitter availability .

Propiedades

IUPAC Name |

6-methoxy-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEKVHASRAQCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650588 | |

| Record name | 6-Methoxy-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749223-61-8 | |

| Record name | 6-Methoxy-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.